

Molecular Structure and Spectroscopic Overview

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Compound of Interest

Compound Name: 6-Chloro-2-fluoronicotinic acid

Cat. No.: B597461

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6-Chloro-2-fluoronicotinic acid is a disubstituted pyridine derivative featuring an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and a carboxylic acid group. These functionalities impart distinct electronic and structural features that are directly interrogated by spectroscopic methods. Understanding the interplay of these substituents is paramount for accurate spectral assignment.

The molecular structure dictates the expected number and type of signals in NMR, the principal fragmentation patterns in mass spectrometry, and the characteristic vibrational modes in infrared spectroscopy. The presence of both chlorine and fluorine offers unique probes, such as the isotopic pattern of chlorine in MS and the highly sensitive nucleus for ^{19}F NMR.

Caption: Molecular structure of **6-Chloro-2-fluoronicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For **6-Chloro-2-fluoronicotinic acid**, a combination of ^1H , ^{13}C , and ^{19}F NMR is required for unambiguous characterization.

Part 2.1: Proton (^1H) NMR Spectroscopy

Expertise & Experience: The ^1H NMR spectrum will reveal the electronic environment of the two protons on the pyridine ring. Their chemical shifts and coupling patterns are highly sensitive to the effects of the adjacent chloro, fluoro, and carboxylic acid groups.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh ~5-10 mg of **6-Chloro-2-fluoronicotinic acid** and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO- d_6 . The choice of DMSO- d_6 is strategic; its ability to form hydrogen bonds will solubilize the carboxylic acid and shift the acidic proton to a downfield region (~13-14 ppm), preventing exchange with residual water and allowing for its observation.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion and simplifies the interpretation of coupling patterns.
- **Data Acquisition:** Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure an adequate signal-to-noise ratio.

Predicted Spectrum and Interpretation:

- **Aromatic Protons:** The structure has two aromatic protons at the C4 and C5 positions. They will appear as two distinct signals, likely in the δ 8.0-9.0 ppm range.^[4]
 - The proton at C5 (H5) is expected to be further downfield due to the deshielding effect of the adjacent chlorine atom. It will appear as a doublet.
 - The proton at C4 (H4) will be upfield relative to H5 and will also appear as a doublet.
- **Coupling:** The two protons will be coupled to each other, exhibiting a typical ortho coupling constant ($^3J_{HH}$) of ~8-9 Hz. Furthermore, each proton will show coupling to the fluorine atom at C2. The ortho H4-F coupling ($^3J_{HF}$) is typically larger (~6-10 Hz) than the meta H5-F coupling ($^4J_{HF}$) (~2-4 Hz). This will result in a doublet of doublets for each proton, a key signature for this substitution pattern.
- **Carboxylic Acid Proton:** A broad singlet corresponding to the -COOH proton is expected far downfield ($\delta > 13$ ppm) in DMSO- d_6 .

Part 2.2: Carbon- 13 (^{13}C) NMR Spectroscopy

Expertise & Experience: ^{13}C NMR provides a direct count of the unique carbon environments and offers critical information about carbon-fluorine coupling, a definitive structural feature.

Experimental Protocol:

- **Sample and Instrumentation:** The same sample prepared for ^1H NMR can be used. A ^{13}C NMR experiment requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.
- **Data Acquisition:** A standard proton-decoupled ^{13}C experiment is performed. This collapses all C-H couplings, resulting in a single sharp peak for each unique carbon environment.

Predicted Spectrum and Interpretation:

- **Signal Count:** Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carboxylic acid carbon.
- **Chemical Shifts:**
 - **C=O Carbon:** The carboxylic acid carbon will be the most downfield, typically in the δ 160-170 ppm range.^[5]
 - **Fluorine-Bound Carbon (C2):** This carbon will show a very large one-bond C-F coupling constant (^1JCF) of approximately 230-260 Hz, appearing as a large doublet. Its chemical shift will be in the δ 155-165 ppm range.
 - **Chlorine-Bound Carbon (C6):** This carbon is expected around δ 150-155 ppm.
 - **Other Aromatic Carbons (C3, C4, C5):** These carbons will appear in the δ 120-145 ppm region.^[6] They will also exhibit smaller two-bond and three-bond couplings to the fluorine atom (^2JCF and ^3JCF), which provides further confirmation of the structure.

Part 2.3: Fluorine- 19 (^{19}F) NMR Spectroscopy

Expertise & Experience: ^{19}F NMR is an exceptionally sensitive and specific technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ^{19}F nucleus.^{[7][8]} It provides a clean, unambiguous signal for the fluorine atom.

Experimental Protocol:

- **Sample and Instrumentation:** The same sample can be used. The spectrometer must be equipped with a broadband or fluorine-specific probe. ^{19}F NMR experiments are very fast, often requiring only a few scans.
- **Data Acquisition:** A standard proton-decoupled ^{19}F experiment is typically sufficient. The chemical shifts are referenced to an external standard like CFCl_3 .

Predicted Spectrum and Interpretation:

- A single signal will be observed. Since it is coupled to the protons at C4 and C5, this signal will appear as a doublet of doublets in the proton-coupled spectrum, confirming the connectivity. In a proton-decoupled spectrum, it will be a singlet. The chemical shift for an aryl fluoride of this type is expected in the range of δ -110 to -140 ppm.^[9]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For **6-Chloro-2-fluoronicotinic acid**, the presence of chlorine provides an unmistakable isotopic signature.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (like a Time-of-Flight or Orbitrap) is ideal. ESI is a soft ionization technique that typically keeps the molecule intact.
- **Data Acquisition:** Acquire spectra in both positive and negative ion modes. For a carboxylic acid, negative ion mode ($[\text{M}-\text{H}]^-$) is often more sensitive and cleaner.

Predicted Spectrum and Interpretation:

- **Molecular Ion Peak:** The exact mass of $\text{C}_6\text{H}_3\text{ClFNO}_2$ is 174.9836.

- In negative ion mode, the base peak will correspond to the deprotonated molecule, $[M-H]^-$, at m/z 173.9758.
- In positive ion mode, the protonated molecule, $[M+H]^+$, would be at m/z 175.9914.
- Chlorine Isotopic Pattern: This is the most critical diagnostic feature. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak will appear as a pair of signals separated by ~2 Da, with a characteristic intensity ratio of 3:1. For example, in negative mode, there will be a peak at m/z 173.9758 (for the ^{35}Cl isotopologue) and a peak at m/z 175.9728 (for the ^{37}Cl isotopologue) with ~33% of the intensity. This pattern is a definitive confirmation of the presence of a single chlorine atom.[\[10\]](#)[\[11\]](#)
- Fragmentation: A common fragmentation pathway for nicotinic acids is the loss of CO_2 (44 Da) from the molecular ion. This would result in a fragment ion corresponding to 2-fluoro-6-chloropyridine.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of the molecule, providing a functional group "fingerprint." It is particularly useful for confirming the presence of the carboxylic acid and the aromatic ring.

Experimental Protocol:

- Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Predicted Spectrum and Interpretation: The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.[\[12\]](#)

- O-H Stretch: A very broad absorption band from ~ 2500 to 3300 cm^{-1} is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm^{-1} corresponds to the carbonyl stretch of the carboxylic acid.[\[13\]](#)
- C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400 - 1600 cm^{-1} region.
- C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F stretch are expected in the 1200 - 1300 cm^{-1} region. The C-Cl stretch appears at lower wavenumbers, typically in the 700 - 850 cm^{-1} range.

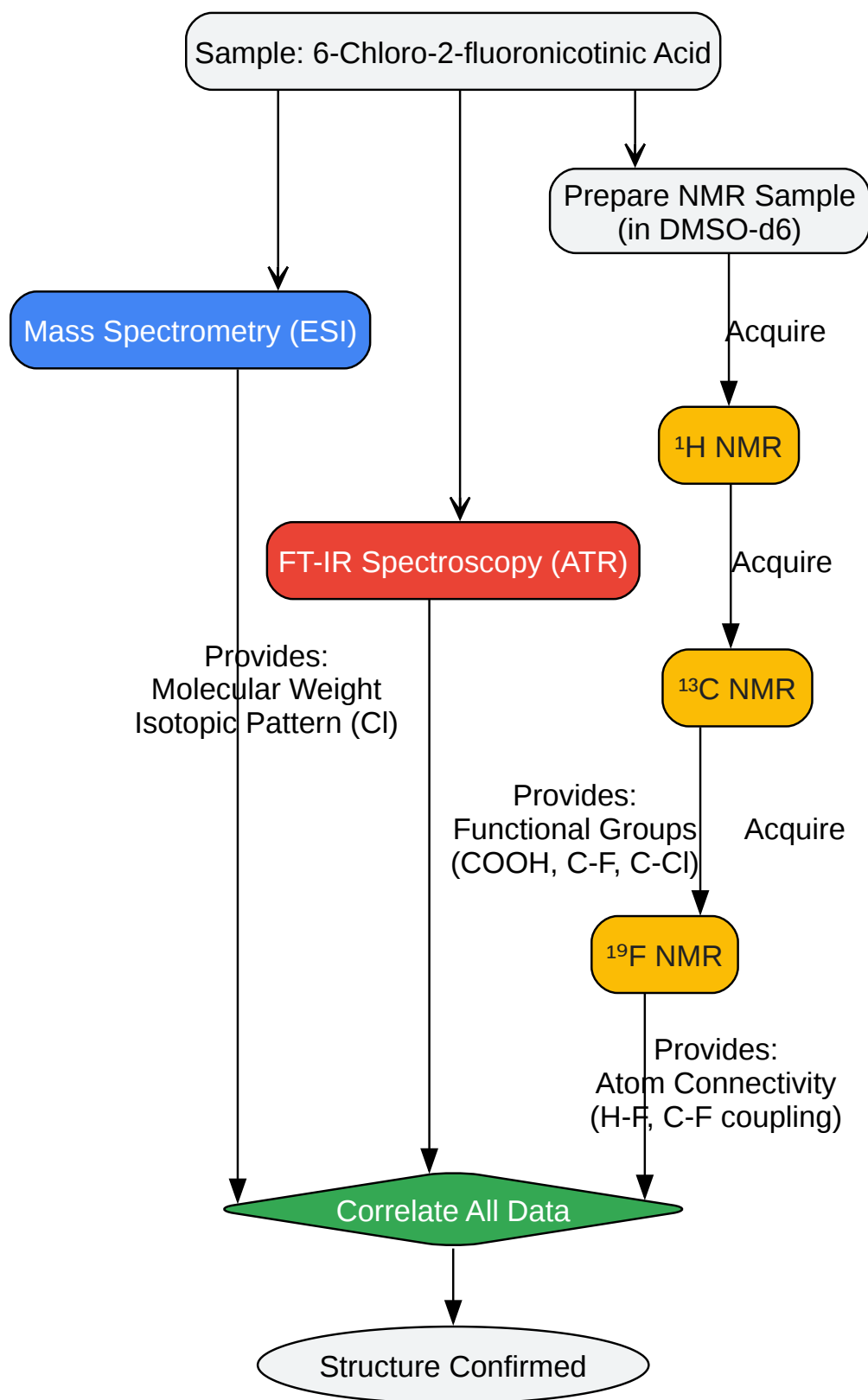
Summary of Predicted Spectral Data

The following table summarizes the anticipated key spectral data for **6-Chloro-2-fluoronicotinic acid**, providing a quick reference for analytical verification.

Technique	Predicted Key Features
^1H NMR	Two signals (doublet of doublets) in the δ 8.0-9.0 ppm range. $^3\text{J}_{\text{HH}} \approx 8\text{-}9\text{ Hz}$; $^3\text{J}_{\text{HF}} \approx 6\text{-}10\text{ Hz}$; $^4\text{J}_{\text{HF}} \approx 2\text{-}4\text{ Hz}$. Broad singlet for COOH proton at $\delta > 13\text{ ppm}$ (in DMSO- d_6).
^{13}C NMR	Six signals. C=O at $\delta \sim 165\text{ ppm}$. C-F at $\delta \sim 160\text{ ppm}$ ($^1\text{J}_{\text{CF}} \approx 250\text{ Hz}$). C-Cl at $\delta \sim 152\text{ ppm}$. Other ring carbons at δ 120-145 ppm with smaller C-F couplings.
^{19}F NMR	One signal (singlet in proton-decoupled spectrum) at δ -110 to -140 ppm.
MS (ESI)	$[\text{M-H}]^-$ at m/z 173.98. Crucial Diagnostic: Isotopic peak at m/z 175.97 with $\sim 33\%$ intensity, confirming one chlorine atom.
IR (ATR/KBr)	Broad O-H stretch ($2500\text{-}3300\text{ cm}^{-1}$). Strong C=O stretch ($\sim 1710\text{ cm}^{-1}$). Aromatic C=C/C=N stretches ($1400\text{-}1600\text{ cm}^{-1}$). Strong C-F stretch ($\sim 1250\text{ cm}^{-1}$). C-Cl stretch ($\sim 800\text{ cm}^{-1}$).

Comprehensive Analytical Workflow

A self-validating workflow ensures the highest confidence in structural elucidation. Each analytical step provides complementary information that cross-verifies the results from the others.



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Caption: A validated workflow for the spectral characterization of the title compound.

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